molecular formula C12H14O4 B14413612 Benzoic acid--2-methyl-1-oxaspiro[2.2]pentan-2-ol (1/1) CAS No. 80706-65-6

Benzoic acid--2-methyl-1-oxaspiro[2.2]pentan-2-ol (1/1)

Cat. No.: B14413612
CAS No.: 80706-65-6
M. Wt: 222.24 g/mol
InChI Key: POZJRASWSWDPQX-UHFFFAOYSA-N
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Description

Benzoic acid–2-methyl-1-oxaspiro[22]pentan-2-ol (1/1) is a chemical compound with the molecular formula C12H14O3 It is a spiro compound, which means it has a unique structure where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid–2-methyl-1-oxaspiro[2.2]pentan-2-ol (1/1) typically involves the reaction of benzoic acid with 2-methyl-1-oxaspiro[2.2]pentane. The reaction conditions often include the use of a catalyst and specific temperature and pressure settings to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under controlled conditions. The process may include steps such as purification and crystallization to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid–2-methyl-1-oxaspiro[2.2]pentan-2-ol (1/1) can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

Benzoic acid–2-methyl-1-oxaspiro[2.2]pentan-2-ol (1/1) has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of benzoic acid–2-methyl-1-oxaspiro[2.2]pentan-2-ol (1/1) involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to disrupt cell membranes or inhibit enzyme activity. The exact molecular targets and pathways involved depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Benzoic acid: A simple aromatic carboxylic acid with antimicrobial properties.

    2-Methyl-1-oxaspiro[2.2]pentane:

Uniqueness

Benzoic acid–2-methyl-1-oxaspiro[2.2]pentan-2-ol (1/1) is unique due to its spiro structure, which imparts specific chemical and physical properties. This uniqueness makes it valuable for various applications, including its potential use as a building block in organic synthesis and its potential biological activity.

Properties

CAS No.

80706-65-6

Molecular Formula

C12H14O4

Molecular Weight

222.24 g/mol

IUPAC Name

benzoic acid;2-methyl-1-oxaspiro[2.2]pentan-2-ol

InChI

InChI=1S/C7H6O2.C5H8O2/c8-7(9)6-4-2-1-3-5-6;1-4(6)5(7-4)2-3-5/h1-5H,(H,8,9);6H,2-3H2,1H3

InChI Key

POZJRASWSWDPQX-UHFFFAOYSA-N

Canonical SMILES

CC1(C2(O1)CC2)O.C1=CC=C(C=C1)C(=O)O

Origin of Product

United States

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